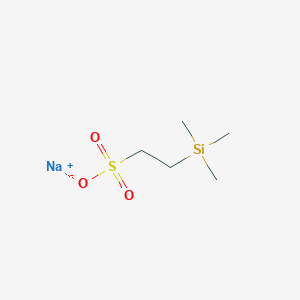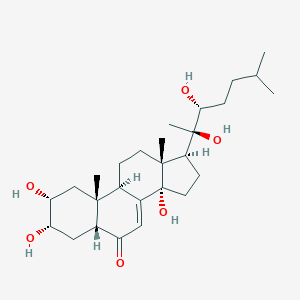![molecular formula C8H18BrNO2 B103082 Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide CAS No. 16332-26-6](/img/structure/B103082.png)
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide, also known as TPEA, is a quaternary ammonium compound that is widely used in scientific research. It is a water-soluble, cationic surfactant that possesses a positively charged nitrogen atom. TPEA is commonly used as a phase transfer catalyst, and it is also used in the synthesis of various chemicals.
Mécanisme D'action
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide acts as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. It does this by forming a complex with the reactant, which allows it to dissolve in the solvent of the other phase. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is also known to act as a surfactant, reducing the surface tension of liquids and allowing for better mixing.
Effets Biochimiques Et Physiologiques
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antiviral activity against herpes simplex virus type 1. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been shown to cause membrane damage in bacteria, leading to cell death. It has also been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide as a phase transfer catalyst is that it is highly effective and can be used in small quantities. It is also relatively inexpensive and easy to obtain. However, Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is known to be toxic and should be handled with care. It can also cause irritation to the skin and eyes.
Orientations Futures
There are numerous future directions for the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in scientific research. One area of interest is the development of new catalysts based on Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide. Another area of interest is the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in the development of new antimicrobial agents. Overall, Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is a versatile compound with numerous applications in scientific research, and its potential for future use is vast.
Méthodes De Synthèse
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide can be synthesized through the reaction between 2-bromoethyl propionate and trimethylamine. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has numerous applications in scientific research. It is commonly used as a phase transfer catalyst in organic synthesis. It is also used in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been used in the preparation of chiral compounds, and it has been found to be an effective catalyst in asymmetric synthesis.
Propriétés
Numéro CAS |
16332-26-6 |
|---|---|
Nom du produit |
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide |
Formule moléculaire |
C8H18BrNO2 |
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
trimethyl(2-propanoyloxyethyl)azanium;bromide |
InChI |
InChI=1S/C8H18NO2.BrH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
UTLQQOHOKLDRSX-UHFFFAOYSA-M |
SMILES |
CCC(=O)OCC[N+](C)(C)C.[Br-] |
SMILES canonique |
CCC(=O)OCC[N+](C)(C)C.[Br-] |
Autres numéros CAS |
16332-26-6 |
Synonymes |
trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



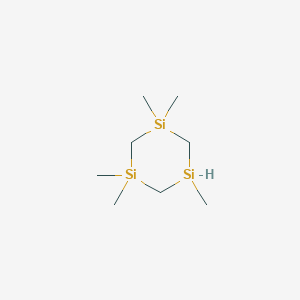
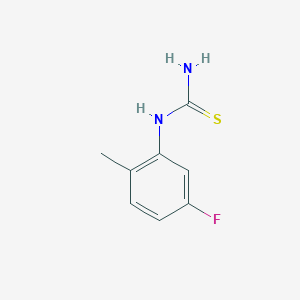
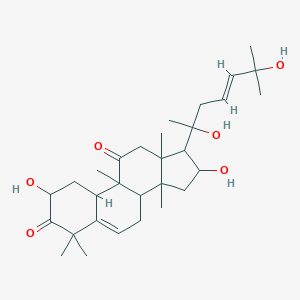
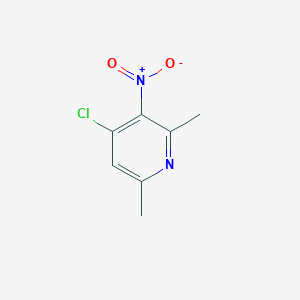
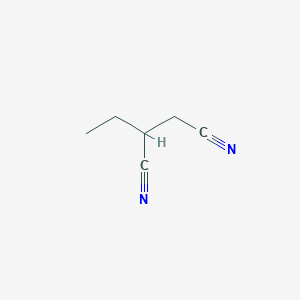
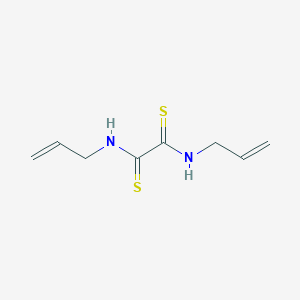
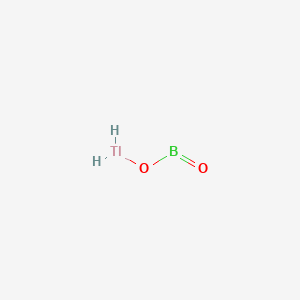
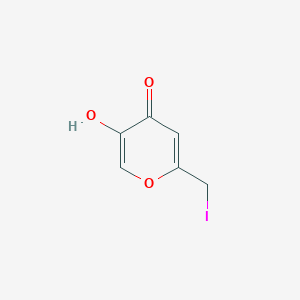
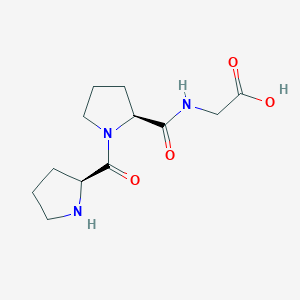
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)
